molecular formula C10H11N3S B1628021 (3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE CAS No. 864684-73-1

(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE

Katalognummer: B1628021
CAS-Nummer: 864684-73-1
Molekulargewicht: 205.28 g/mol
InChI-Schlüssel: RXUIEDCFXIRKSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE typically involves the reaction of 3-methyl-1,2-thiazol-5-amine with a pyridine derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and conditions can be optimized for yield and purity, and the process may be scaled up using continuous flow reactors to improve efficiency and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of (3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE include:

Uniqueness

What sets this compound apart is its unique combination of a thiazole ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

864684-73-1

Molekularformel

C10H11N3S

Molekulargewicht

205.28 g/mol

IUPAC-Name

3-methyl-N-(pyridin-2-ylmethyl)-1,2-thiazol-5-amine

InChI

InChI=1S/C10H11N3S/c1-8-6-10(14-13-8)12-7-9-4-2-3-5-11-9/h2-6,12H,7H2,1H3

InChI-Schlüssel

RXUIEDCFXIRKSI-UHFFFAOYSA-N

SMILES

CC1=NSC(=C1)NCC2=CC=CC=N2

Kanonische SMILES

CC1=NSC(=C1)NCC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.